N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide dihydrochloride
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Overview
Description
N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide dihydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a pyrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of N,N-dimethylpiperidin-3-amine with a pyrazole derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide dihydrochloride include other pyrazole derivatives and piperidine-containing molecules. Examples include:
- N,N-dimethylpiperidin-3-amine
- Pyrazole-4-carboxamide derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features.
Biological Activity
N,N-Dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide dihydrochloride, also known by its CAS number 1803586-13-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, synthesis, and potential therapeutic applications based on current literature.
Chemical Structure and Properties
The molecular formula of this compound is C9H14N4O⋅2HCl with a molecular weight of 194.23 g/mol. The compound features a pyrazole core, which is known for its ability to interact with various biological targets.
Antibacterial Activity
Research indicates that derivatives of pyrazole compounds exhibit notable antibacterial properties. In a study evaluating various compounds, N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide was tested against several bacterial strains, including Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity, particularly against Escherichia coli and Staphylococcus aureus.
Table 1: Antibacterial Activity of N,N-Dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 15 µg/mL |
S. aureus | 10 µg/mL |
Pseudomonas aeruginosa | 20 µg/mL |
The MIC values suggest that this compound could be a candidate for further development as an antibacterial agent, particularly in treating infections caused by resistant strains.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of pyrazole derivatives, including N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide. In vitro assays showed that the compound could reduce oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents.
Case Study: Neuroprotection in Alzheimer's Disease Models
A study investigated the effects of N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide in cellular models of Alzheimer's disease. The findings indicated that the compound significantly decreased levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls.
The mechanism underlying the biological activity of N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide involves multiple pathways:
- Inhibition of Bacterial Growth : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Neuroprotection : The antioxidant properties likely contribute to its neuroprotective effects by scavenging free radicals and modulating apoptotic pathways.
Synthesis
The synthesis of N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide typically involves the reaction of piperidine derivatives with pyrazole intermediates under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Properties
IUPAC Name |
N,N-dimethyl-5-piperidin-3-yl-1H-pyrazole-4-carboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.2ClH/c1-15(2)11(16)9-7-13-14-10(9)8-4-3-5-12-6-8;;/h7-8,12H,3-6H2,1-2H3,(H,13,14);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSNDCINLQRZPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(NN=C1)C2CCCNC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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